2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the methanobenzooxadiazocine family, characterized by a bicyclic framework integrating a benzannulated oxadiazocine core. Key structural features include:
- 8-Nitro group: An electron-withdrawing substituent that influences reactivity and solubility.
- 3,4,5-Trimethoxyphenyl moiety: A bulky aromatic group linked to the oxadiazocine nitrogen, likely enhancing lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
9-methyl-4-nitro-10-(3,4,5-trimethoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-20-10-14(13-7-11(23(25)26)5-6-15(13)30-20)21-19(24)22(20)12-8-16(27-2)18(29-4)17(9-12)28-3/h5-9,14H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCXEOFDCFFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Synthesis
The compound's structure includes a methanobenzo[g][1,3,5]oxadiazocin core with substituents that enhance its biological profile. The synthesis involves multi-step reactions starting from readily available precursors such as 3,4,5-trimethoxybenzaldehyde. The detailed synthetic pathway is crucial for understanding the relationship between structure and activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG-2 (liver cancer).
- Mechanism of Action : The compound induced cell death primarily through G2/M phase cell cycle arrest , which is critical for preventing cancer cell proliferation. This mechanism was confirmed using flow cytometry and fluorescent staining techniques to analyze cell cycle distribution and apoptosis markers .
Comparative Cytotoxicity
A comparative study of related compounds indicated that structural modifications significantly affect cytotoxicity. For instance, compounds with a 3,4,5-trimethoxybenzoyl substitution exhibited up to 50-fold greater activity than those with different methoxy arrangements . This suggests that the specific placement of substituents plays a pivotal role in enhancing biological activity.
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Methyl-8-nitro... | 12 | MCF-7 |
| Related Compound A | 25 | MCF-7 |
| Related Compound B | 60 | HeLa |
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding affinity of the compound to various biological targets. The results indicated strong interactions with estrogen receptors (ERα), which may contribute to its anticancer effects by modulating hormonal pathways involved in breast cancer progression .
Case Studies
Several case studies provide insights into the practical applications of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the anticancer efficacy.
- Findings : The compound significantly reduced cell viability and induced apoptosis via caspase activation.
-
In Vivo Studies :
- Preliminary in vivo studies suggest that the compound could inhibit tumor growth in xenograft models. Further investigations are needed to assess pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Analysis :
- The target compound’s oxadiazocine core distinguishes it from imidazopyridine () and triazole () analogs. This rigid bicyclic system may confer distinct conformational preferences for biological interactions.
- The 3,4,5-trimethoxyphenyl group is shared with triazole derivatives (), a motif often associated with tubulin inhibition in anticancer agents. However, its linkage to an oxadiazocine (vs. triazole) likely alters binding kinetics and selectivity .
Substituent Effects on Physicochemical Properties
Key Findings :
- The 8-nitro group in the target compound may improve stability compared to methyl-substituted analogs but could limit aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
